![molecular formula C14H16N2O3S B344754 [(4-Propoxyphenyl)sulfonyl]-3-pyridylamine CAS No. 898654-33-6](/img/structure/B344754.png)

[(4-Propoxyphenyl)sulfonyl]-3-pyridylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

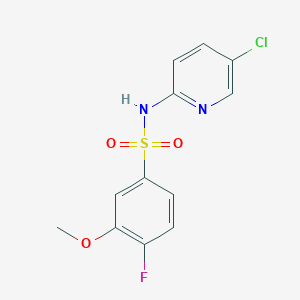

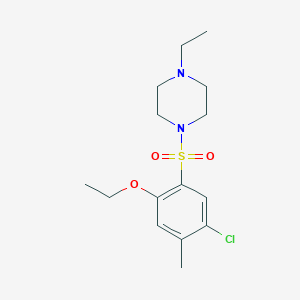

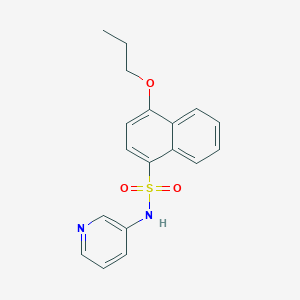

“[(4-Propoxyphenyl)sulfonyl]-3-pyridylamine” is a chemical compound with the molecular formula C14H16N2O3S . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a sulfonyl group, which is in turn attached to a propoxyphenyl group . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives, including reactions of 3-pyridylamines with sulfonyl chlorides, has been explored, demonstrating significant inhibitory activities toward secretory phospholipase A₂ (sPLA₂) (Nakayama et al., 2011).

- Novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been developed, exhibiting desirable properties such as high thermal stability and low moisture absorption, indicating their potential for advanced material applications (Liu et al., 2013).

Pharmacological Characterization

- Aryl pyridyl sulfones have been prepared and investigated for their binding properties to the 5-HT(6) receptor, revealing potent antagonists with implications for the treatment of cognitive deficits (Riemer et al., 2003).

Applications in Materials Science

- Sulfonated poly(diphenylamine) (SPDPA) has been used as a novel hole-collecting layer in polymer photovoltaic cells, showing enhanced power conversion efficiency compared to traditional materials (Li et al., 2008).

Medicinal Chemistry and Drug Development

- A new synthesis method for sulfonamides using aminolysis of p-nitrophenylsulfonates has been developed, yielding potent and selective adenosine A2B receptor antagonists (Yan et al., 2006).

- The (2-pyridyl)sulfonyl group has been identified as a multifunctional group in the copper-mediated fluoroalkylation of aryl iodides, enabling the preparation of structurally diverse fluorinated products (Zhao et al., 2012).

properties

IUPAC Name |

4-propoxy-N-pyridin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-2-10-19-13-5-7-14(8-6-13)20(17,18)16-12-4-3-9-15-11-12/h3-9,11,16H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOWISSSORRQSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

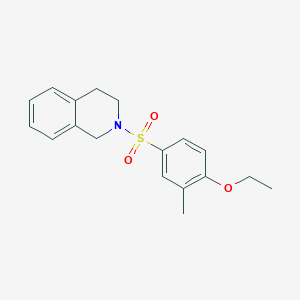

![2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B344672.png)

amine](/img/structure/B344678.png)

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine](/img/structure/B344686.png)

![Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B344694.png)

![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B344697.png)

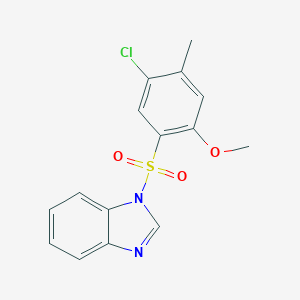

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344702.png)